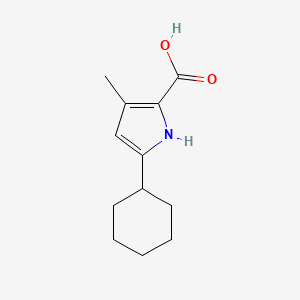
5-シクロヘキシル-3-メチル-1H-ピロール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a pyrrole ring substituted with a cyclohexyl group at the 5-position and a methyl group at the 3-position, along with a carboxylic acid functional group at the 2-position . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
科学的研究の応用
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexylamine with 3-methyl-2,5-dioxo-pyrrolidine can yield the desired product through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
作用機序
The mechanism of action of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups provide hydrophobic interactions that can enhance binding affinity and specificity .
類似化合物との比較
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyclohexyl group at the 5-position.
1H-Pyrrole-2-carboxylic acid: Lacks both the cyclohexyl and methyl groups
Uniqueness: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNRXRGBWTFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2CCCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)
![[(3S,4R)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2372448.png)
![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)
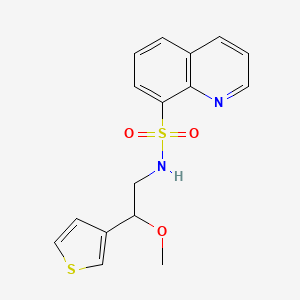
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)
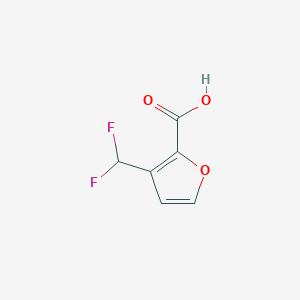
![3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2372461.png)
![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)

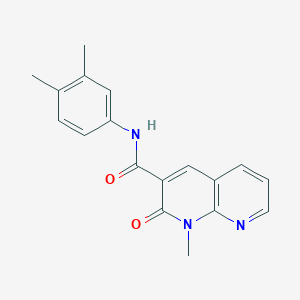
![1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372468.png)
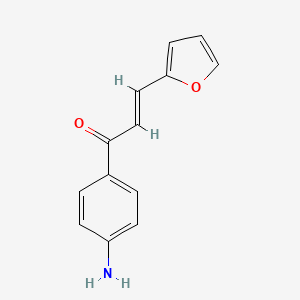
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2372470.png)
